
Glyceryl tri(stearate-1-13C)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(stearate-1-13C) involves the esterification of glycerol with stearic acid that is isotopically labeled with carbon-13 at the carboxyl position. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of glyceryl tri(stearate-1-13C) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and large-scale chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(stearate-1-13C) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester bonds can be reduced to yield alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Alcohols corresponding to the fatty acid chains.
Scientific Research Applications
Metabolic Studies
Glyceryl tri(stearate-1-13C) serves as a valuable tool in metabolic research due to its stable isotope labeling properties. The incorporation of carbon-13 isotopes allows researchers to track metabolic pathways and understand lipid metabolism in vivo.
Case Study: Lipid Metabolism Tracking
In a study examining lipid metabolism, researchers utilized glyceryl tri(stearate-1-13C) to trace the absorption and distribution of fatty acids in animal models. The results indicated that the labeled triglyceride was effectively incorporated into various tissues, providing insights into how dietary fats influence metabolic processes and energy storage .
Drug Delivery Systems
The compound's emulsifying properties make it an effective candidate for drug delivery systems. Glyceryl tri(stearate-1-13C) can enhance the solubility and bioavailability of lipophilic drugs, improving therapeutic outcomes.
Case Study: Enhanced Drug Solubility
A clinical trial investigated the use of glyceryl tri(stearate-1-13C) as a carrier for poorly soluble anti-cancer drugs. The findings demonstrated that formulations containing this compound significantly improved drug solubility and absorption compared to traditional delivery methods, leading to enhanced efficacy in cancer treatment .
Food Science Applications
In food science, glyceryl tri(stearate-1-13C) is utilized as an emulsifier and stabilizer. Its ability to improve texture and consistency in food products is well-documented.
Case Study: Emulsification in Bakery Products
Research focused on the application of glyceryl tri(stearate-1-13C) in bakery products showed that its inclusion led to improved dough stability and shelf life. The compound acted as an effective emulsifier, preventing fat separation and maintaining moisture content in baked goods .
Cosmetic Formulations
The compound is also used in cosmetic formulations due to its emollient properties. It helps improve the texture and spreadability of creams and lotions.
Case Study: Skin Care Products
A study evaluated the incorporation of glyceryl tri(stearate-1-13C) into skin care products. Results indicated that formulations with this ingredient provided better hydration and skin barrier protection compared to those without it, highlighting its potential for enhancing cosmetic efficacy .
Analytical Applications
Glyceryl tri(stearate-1-13C) is employed in analytical chemistry for the quantification of lipids through techniques such as nuclear magnetic resonance (NMR). Its isotopic labeling aids in distinguishing between different lipid species during analysis.
Case Study: Lipid Profiling
In lipid profiling studies, researchers used glyceryl tri(stearate-1-13C) as an internal standard for NMR analysis. This approach allowed for precise quantification of various lipid classes in biological samples, facilitating a better understanding of lipid dynamics .
Mechanism of Action
The mechanism of action of glyceryl tri(stearate-1-13C) involves its incorporation into metabolic pathways where it is broken down by lipases into glycerol and stearic acid. The isotopic labeling allows researchers to track the fate of the compound and its metabolites in biological systems. This helps in understanding the molecular targets and pathways involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Glyceryl tri(oleate-1-13C): Similar structure but with oleic acid instead of stearic acid.
Glyceryl tri(palmitate-1-13C): Contains palmitic acid instead of stearic acid.
Glyceryl tri(myristate-1-13C): Contains myristic acid instead of stearic acid.
Uniqueness
Glyceryl tri(stearate-1-13C) is unique due to its specific isotopic labeling at the carboxyl carbon of stearic acid. This allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .
Biological Activity
Glyceryl tri(stearate-1-13C) is a triglyceride derivative of stearic acid, where the carbon atoms in the stearate chain are isotopically labeled with carbon-13. This compound is primarily used in biochemical research and applications, particularly in studies involving lipid metabolism. Its biological activity is significant in various fields, including pharmacology, nutrition, and cosmetic science.
Glyceryl tri(stearate-1-13C) has the following chemical characteristics:
- Molecular Formula : C57H110O6
- CAS Number : 287100-84-9
- Molecular Weight : 885.47 g/mol
The compound is typically synthesized through the esterification of glycerol and stearic acid under controlled conditions, resulting in a stable lipid structure that exhibits unique properties due to the isotopic labeling.
Absorption and Metabolism
Glyceryl tri(stearate-1-13C) is absorbed in the gastrointestinal tract and metabolized into free fatty acids and glycerol. The isotopic labeling allows for tracking metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy, providing insights into lipid metabolism and energy homeostasis in various biological systems .
Pharmacological Effects
Research has demonstrated several biological activities associated with glyceryl tri(stearate) compounds, including:
- Anti-inflammatory Properties : Glyceryl tri(stearate) has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells .
- Antimicrobial Effects : Some studies indicate that glyceryl esters can inhibit bacterial growth, making them useful in formulating antimicrobial agents .
Toxicological Studies
Toxicological assessments indicate that glyceryl tri(stearate) has a low toxicity profile. In animal studies, high doses administered orally did not result in significant adverse effects on body weight or organ function . A summary of toxicological findings is presented in Table 1.
Study Type | Findings |
---|---|
Acute Toxicity | Practically nontoxic at high doses |
Chronic Exposure | No adverse effects on growth or reproduction |
Skin Irritation | Minimal irritation observed in dermal applications |
Case Study 1: Lipid Metabolism Tracking
A study utilized glyceryl tri(stearate-1-13C) to investigate lipid metabolism in mice. The isotopic labeling allowed researchers to trace the incorporation of fatty acids into various tissues, revealing insights into how dietary fats influence metabolic pathways.
Case Study 2: Cosmetic Applications
In dermatological formulations, glyceryl tri(stearate) has been employed as an emollient and emulsifier. Clinical evaluations showed improved skin hydration and barrier function without significant irritation or adverse reactions .
Q & A
Basic Research Questions
Q. How is glyceryl tri(stearate-1-13C) synthesized, and how is isotopic purity validated?
Glyceryl tri(stearate-1-13C) is synthesized via esterification of glycerol with stearic acid labeled at the carboxyl carbon (1-position) using . Isotopic purity (\geq 99 \, \text{atom}\% \, ^{13}\text{C}) is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the absence of unlabeled species. Cross-validation with elemental analysis or isotope ratio mass spectrometry (IRMS) ensures accuracy .
Q. What analytical methods are recommended for quantifying glyceryl tri(stearate-1-13C) in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are preferred. For GC-MS, derivatization (e.g., methyl ester formation) is required. Use stable isotope-labeled internal standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) to correct for matrix effects and recovery variations. Sample preparation involves lipid extraction via Folch or Bligh-Dyer methods, followed by solid-phase extraction (SPE) for purification .
Q. How should glyceryl tri(stearate-1-13C) be stored to maintain stability during experiments?
Store at in inert, airtight containers to prevent hydrolysis or oxidation. Stability studies show no significant degradation after three freeze-thaw cycles (recoveries >88%) or 24-hour exposure to room temperature. Avoid prolonged light exposure .
Q. What safety protocols are essential when handling glyceryl tri(stearate-1-13C) in the lab?
Use chemical-resistant gloves (e.g., nitrile) and goggles. While no specific hazards are reported, follow general lipid-handling practices: work in a fume hood for powder handling, avoid inhalation, and dispose of waste via approved protocols. Safety data sheets (SDS) should be reviewed for batch-specific risks .
Advanced Research Questions
Q. How can glyceryl tri(stearate-1-13C) be used to trace lipid metabolism in vivo?
Incorporate the compound into lipid nanoparticles or emulsions for intravenous administration. Track enrichment in tissues (e.g., liver, adipose) via LC-MS or -NMR. Compare isotopic ratios in fatty acid oxidation products (e.g., acetyl-CoA) to map metabolic flux. Control for endogenous lipid background using unlabeled controls .
Q. What experimental design considerations apply when using glyceryl tri(stearate-1-13C) in drug delivery systems?
Optimize formulations (e.g., solid lipid nanoparticles) using design-of-experiment (DoE) approaches like Central Composite Design (CCD). Variables include lipid:drug ratio, surfactant concentration (e.g., poloxamer 188), and glyceryl palmitostearate as a co-surfactant. Monitor particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration-HPLC) .
Q. How can data contradictions in isotopic enrichment measurements be resolved?
Discrepancies may arise from matrix interference or instrument drift. Mitigate by:
- Using dual internal standards (e.g., tridecanoic-2,2-d2 acid for GC-MS).
- Validating methods with spike-and-recovery tests (target: 82–99% recovery).
- Cross-validating results with orthogonal techniques (e.g., compare LC-MS with enzymatic assays) .
Q. What strategies minimize isotopic dilution effects in metabolic flux studies?
Administer high-purity glyceryl tri(stearate-1-13C) at physiologically relevant doses. Use kinetic modeling (e.g., isotopomer spectral analysis) to correct for natural isotope abundance and cellular dilution. Ensure sampling at steady-state conditions to reduce temporal variability .
Q. Methodological Tables
Properties
IUPAC Name |
2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-FIXLHGMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584042 | |
Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-84-9 | |
Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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